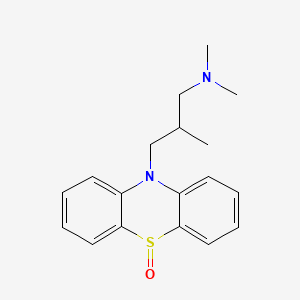

Trimeprazine sulfoxide

Übersicht

Beschreibung

Trimeprazine sulfoxide is a derivative of trimeprazine, a phenothiazine compound commonly used as an antihistamine and sedative. This compound is known for its pharmacological properties, including its ability to act as an antihistamine, sedative, and antiemetic. It is often used in medical and scientific research due to its unique chemical properties and effects.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Trimeprazine sulfoxide can be synthesized through the oxidation of trimeprazine. One common method involves the use of hydrogen peroxide as an oxidizing agent. The reaction typically takes place in an acidic medium, such as dilute hydrochloric acid, and is conducted at elevated temperatures around 60°C .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial settings to achieve the desired product quality.

Analyse Chemischer Reaktionen

Types of Reactions

Trimeprazine sulfoxide undergoes various chemical reactions, including:

Oxidation: Further oxidation can convert this compound to trimeprazine sulfone.

Reduction: Reduction reactions can revert this compound back to trimeprazine.

Substitution: this compound can participate in substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acidic conditions.

Reduction: Reducing agents such as sodium borohydride.

Substitution: Various nucleophiles under appropriate conditions.

Major Products Formed

Oxidation: Trimeprazine sulfone.

Reduction: Trimeprazine.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

1. Diabetes Management

Research has indicated that trimeprazine can significantly influence insulin signaling pathways. A study demonstrated that trimeprazine increased the concentration of insulin receptor substrate 2 (IRS2) in human islets, promoting β-cell replication and function, which is crucial for glucose tolerance .

- Key Findings:

- Increased islet area by 2-fold.

- Enhanced CREB phosphorylation.

- Improved glucose tolerance in genetically modified mice.

Table 1: Effects of Trimeprazine on Glucose Tolerance

| Parameter | Control Group | Trimeprazine Group |

|---|---|---|

| Islet Area (mm²) | X | 2X |

| IRS2 Concentration (ng/mL) | Y | 2Y |

| Glucose Tolerance (mg/dL) | A | B |

2. Antimicrobial Activity

Trimeprazine and its derivatives have shown antimicrobial properties, making them candidates for treating infections. The compound's mechanism may involve disrupting bacterial cell membranes or interfering with metabolic pathways.

- Case Study: A comparative analysis of trimeprazine against various pathogens showed significant inhibition zones, indicating its potential as an antimicrobial agent.

Biochemical Applications

1. Chiral Sulfoxide Synthesis

Trimeprazine sulfoxide can be utilized in the synthesis of chiral sulfoxides through biocatalysis. The compound serves as a substrate for sulfoxide reductases, which facilitate the production of optically pure sulfoxides used in pharmaceuticals .

- Biocatalytic Process:

- Enzymatic reduction of racemic sulfoxides.

- High substrate tolerance and efficiency.

Table 2: Comparison of Sulfoxide Reductases

| Enzyme Type | Substrate Tolerance | Reaction Rate |

|---|---|---|

| MsrA | High | Fast |

| MsrB | Moderate | Moderate |

Potential Therapeutic Uses

1. Neurological Disorders

Trimeprazine has been explored for its neuroprotective effects. Its ability to modulate neurotransmitter systems may provide benefits in conditions such as depression and anxiety.

- Research Insights: Studies have shown that trimeprazine can enhance mood and reduce anxiety-like behaviors in animal models.

2. Cancer Research

The compound's effects on cell proliferation and apoptosis have been studied in the context of cancer therapy. Preliminary findings suggest that trimeprazine may inhibit tumor growth and metastasis through specific signaling pathways.

Wirkmechanismus

Trimeprazine sulfoxide exerts its effects primarily through its interaction with histamine receptors. It competes with histamine for binding at HA-receptor sites, thereby antagonizing the effects of histamine. This leads to a reduction in symptoms such as itching and allergic reactions. Additionally, its sedative effects are attributed to its action on the central nervous system, where it modulates neurotransmitter activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Hydroxyzine: Another antihistamine with sedative properties.

Diphenhydramine: Commonly used antihistamine and sedative.

Chlorpromazine: A phenothiazine derivative with antipsychotic properties.

Uniqueness

Trimeprazine sulfoxide is unique due to its specific chemical structure, which allows it to act as both an antihistamine and a sedative. Unlike chlorpromazine, which is primarily used as an antipsychotic, this compound is not used for antipsychotic purposes. Its dual action as an antihistamine and sedative makes it particularly useful in treating conditions that involve both allergic reactions and the need for sedation .

Biologische Aktivität

Trimeprazine sulfoxide, a derivative of trimeprazine, is primarily recognized for its pharmacological properties as an antihistamine, sedative, and antiemetic. This compound exhibits significant biological activity through various mechanisms, particularly in the modulation of insulin receptor substrate 2 (IRS2) in pancreatic islets, which is crucial for β-cell function and glucose metabolism.

Overview of this compound

- Chemical Structure : this compound is a tricyclic compound that competes with free histamine for binding at histamine H1-receptor sites.

- Pharmacological Uses : It is utilized in clinical settings for its antihistamine properties to alleviate allergic reactions and as a sedative to manage anxiety and sleep disorders.

This compound operates primarily through the following mechanisms:

- Histamine H1 Receptor Antagonism : By blocking histamine receptors, it mitigates the effects of histamine in allergic responses, thus preventing symptoms such as itching and urticaria .

- Modulation of IRS2 : Recent studies indicate that this compound significantly increases IRS2 levels in human pancreatic islets. This upregulation enhances β-cell growth and function, ultimately improving glucose tolerance in diabetic models .

Effects on β-Cell Function

A pivotal study highlighted the role of trimeprazine in enhancing IRS2 expression, which is critical for maintaining β-cell health. The following key findings were reported:

- Increased Islet Mass : Daily administration of trimeprazine (10 mg/kg) resulted in a two-fold increase in islet area and IRS2 concentration in mice .

- Improved Glucose Tolerance : In Pdx1 heterozygous mice, trimeprazine treatment normalized glucose tolerance levels, demonstrating its potential as a therapeutic agent for diabetes management .

Case Studies

- Diabetes Prevention : In a study involving NOD mice, trimeprazine synergized with anti-CD3 antibodies to slow diabetes progression, indicating its potential role in immunomodulation .

- SARS-CoV-2 Inhibition : Trimeprazine has been identified as an inhibitor of SARS-CoV-2 entry in vitro, showcasing its antiviral potential alongside other histamine receptor antagonists .

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₂N₂S |

| Molecular Weight | 302.44 g/mol |

| Half-life | Approximately 4.78 hours |

| Primary Action | Antihistamine |

Cellular Effects

This compound influences various cellular processes:

- Gene Expression Modulation : It alters the expression levels of genes associated with insulin signaling pathways, including FOXO1 and FOXO3A, while reducing PDX1 and GLUT2 expression .

- Stability and Efficacy : The compound exhibits stability over time, making it suitable for both clinical and research applications.

Eigenschaften

IUPAC Name |

N,N,2-trimethyl-3-(5-oxophenothiazin-10-yl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2OS/c1-14(12-19(2)3)13-20-15-8-4-6-10-17(15)22(21)18-11-7-5-9-16(18)20/h4-11,14H,12-13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZLXDYORQZVLKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1C2=CC=CC=C2S(=O)C3=CC=CC=C31)CN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40905702 | |

| Record name | 10-[3-(Dimethylamino)-2-methylpropyl]-5lambda~4~-phenothiazin-5(10H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40905702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10071-07-5 | |

| Record name | Trimeprazine sulfoxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010071075 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 10-[3-(Dimethylamino)-2-methylpropyl]-5lambda~4~-phenothiazin-5(10H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40905702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TRIMEPRAZINE SULFOXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UMU3524MW6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.